1-(4-Chlorophenyl)cyclopentan-1-amine

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

1-(4-Chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0), with molecular formula C11H14ClN and a molecular weight of 195.69 g/mol , is a primary amine featuring a cyclopentane ring directly substituted at the 1-position with a 4-chlorophenyl group and an amine group. This structural motif imparts a degree of conformational rigidity distinct from more flexible acyclic analogs, potentially influencing its binding characteristics in medicinal chemistry applications.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 75095-84-0
Cat. No. B3282497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopentan-1-amine
CAS75095-84-0
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
InChIKeyOABHQEDLKCUSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 1-(4-Chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0) as a Research Scaffold


1-(4-Chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0), with molecular formula C11H14ClN and a molecular weight of 195.69 g/mol , is a primary amine featuring a cyclopentane ring directly substituted at the 1-position with a 4-chlorophenyl group and an amine group . This structural motif imparts a degree of conformational rigidity distinct from more flexible acyclic analogs, potentially influencing its binding characteristics in medicinal chemistry applications [1]. Commercially, it is typically supplied as a free base in purities ranging from 95% to 98% .

Why Closely Related Analogs Cannot Substitute for 1-(4-Chlorophenyl)cyclopentan-1-amine in Synthetic and Biological Studies


Substituting 1-(4-Chlorophenyl)cyclopentan-1-amine with a close analog is not trivial due to the potential for significant changes in molecular properties driven by even minor structural modifications. For instance, shifting the amine substitution from the 1-position to the 2-position of the cyclopentane ring, as in 2-(4-chlorophenyl)cyclopentan-1-amine, can alter the three-dimensional orientation of the pharmacophore, which is critical for target binding and selectivity . Similarly, while the hydrochloride salt (CAS 1235439-77-6) is often used for enhanced solubility, its molecular weight (232.15 g/mol) differs from the free base (195.69 g/mol) , requiring stoichiometric adjustments that can impact reaction outcomes or biological assay concentrations .

Quantitative Procurement Guidance for 1-(4-Chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0): Differentiating Properties vs. Analogs


Comparative Lipophilicity of 1-(4-Chlorophenyl)cyclopentan-1-amine Free Base vs. Hydrochloride Salt

The free base form of 1-(4-chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0) exhibits a calculated partition coefficient (XLogP3) of 2.5 . In contrast, the hydrochloride salt (CAS 1235439-77-6), a common analog used to improve aqueous solubility, has a predicted LogP value of 4.57030 . This difference in lipophilicity is a critical parameter for predicting passive membrane permeability and can significantly influence a compound's behavior in both cellular assays and chromatographic separations [1].

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

Differentiation in Molecular Weight Between 1-(4-Chlorophenyl)cyclopentan-1-amine and its Methanamine Derivative

A common modification is the insertion of a methylene spacer, yielding (1-(4-chlorophenyl)cyclopentyl)methanamine (CAS 75180-51-7). This structural change results in a molecular weight of 209.72 g/mol for the derivative , compared to 195.69 g/mol for the target 1-(4-chlorophenyl)cyclopentan-1-amine . This 14.03 g/mol difference, representing a single CH₂ unit, is a definitive parameter for confirming the correct compound's identity and purity via mass spectrometry and for accurately calculating molarity in reaction mixtures .

Chemical Synthesis Building Blocks Analytical Chemistry

GHS Hazard Profile Differentiation: 1-(4-Chlorophenyl)cyclopentan-1-amine Free Base vs. Hydrochloride Salt

The safety profile of the free base is characterized by specific hazard and precautionary statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The hydrochloride salt, while sharing some irritant properties, presents a different hazard statement profile, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This documented difference in acute toxicity classifications, particularly the addition of dermal and inhalation hazards for the salt, has direct implications for laboratory safety protocols, personal protective equipment (PPE) requirements, and shipping classifications, all of which are critical factors in procurement decisions .

Laboratory Safety Chemical Handling Procurement Compliance

Key Research Scenarios for Procuring 1-(4-Chlorophenyl)cyclopentan-1-amine (CAS 75095-84-0)


Use as a Lipophilic Scaffold in Medicinal Chemistry Optimization

The target compound's calculated XLogP3 of 2.5 makes it a valuable scaffold for programs targeting moderately lipophilic binding pockets, where the more lipophilic hydrochloride salt (LogP ~4.57) might be less desirable. Its use as a free base allows for precise control over lipophilicity during analoging, avoiding the extra synthetic step of salt neutralization.

Synthesis of Complex Derivatives via Primary Amine Reactions

The primary amine functionality of 1-(4-chlorophenyl)cyclopentan-1-amine is a versatile handle for a wide range of synthetic transformations, including reductive amination, amide bond formation, and synthesis of ureas or sulfonamides . Procuring the free base with a purity of ≥95% ensures efficient and predictable reactivity as a building block for generating diverse compound libraries.

Laboratory Workflows Prioritizing Simplified Handling and Safety

Given its documented hazard profile (H302, H315, H319, H335) , which lacks the additional dermal and inhalation toxicity warnings (H312, H332) associated with the hydrochloride salt , the free base form is the optimal procurement choice for routine laboratory research. This simplifies handling, reduces PPE requirements, and may lower shipping costs and regulatory burden compared to the salt form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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